molecular formula C14H23BN2O3 B1486962 2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine CAS No. 1951411-55-4

2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine

Cat. No. B1486962
CAS RN: 1951411-55-4
M. Wt: 278.16 g/mol
InChI Key: LQRYNSXUJNYQBP-UHFFFAOYSA-N
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Description

The compound “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a reagent used to borylate arenes and for fluorenylborolane preparation . It is also used in the synthesis of intermediates for generating conjugated copolymers .


Synthesis Analysis

The synthesis of “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” involves the use of it as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Molecular Structure Analysis

The molecular formula of “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is C9H19BO3 . The InChI Key is MRWWWZLJWNIEEJ-UHFFFAOYSA-N . The SMILES string is CC©OB1OC©©C©©O1 .


Chemical Reactions Analysis

“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” include a boiling point of 73°C, a density of 0.912 g/mL at 25°C, and a refractive index of 1.409 . It is a clear, colorless liquid .

Safety and Hazards

“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has potential applications in the synthesis of intermediates for generating conjugated copolymers . Its use as a reagent in the borylation of arenes and the preparation of fluorenylborolane suggests potential future directions in these areas .

properties

IUPAC Name

4-methyl-2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-9(2)18-12-16-8-11(10(3)17-12)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRYNSXUJNYQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine
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2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine
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2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine
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2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine
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2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine
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2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine

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